molecular formula C18H26Cl2N2O4 B3155060 Boc-4-bis(2-chloroethyl)amino-L-phenylalanine CAS No. 79145-92-9

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine

Cat. No. B3155060
CAS RN: 79145-92-9
M. Wt: 405.3 g/mol
InChI Key: LHUVSBBFFSLTHN-HNNXBMFYSA-N
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Description

“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is a chemical compound with the molecular formula C18H26Cl2N2O4 . It is a solid substance and is an intermediate used in the synthesis of biotinylated amino acids . It is a labelled version of Merphalan, an alkylating nitrogen mustard commonly used as an antineoplastic agent .


Molecular Structure Analysis

The molecular formula of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is C18H26Cl2N2O4 . This indicates that it contains 18 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms. The exact structure would need to be confirmed with a tool like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is a solid substance . It has a molecular weight of 405.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Proteomics Research

“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, localization, and much more.

Synthesis of Dipeptides

This compound has been used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid monomers linked by a single peptide bond. They play crucial roles in various biological processes.

Development of Amino Acid Ionic Liquids (AAILs)

“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” has been used in the development of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Organic Synthesis

The compound has been used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This opens up new possibilities for the synthesis of complex organic compounds.

Study of Chemical Properties

The chemical properties of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” have been subjects of extensive research. Understanding these properties can help scientists predict how the compound will behave in different conditions and how it can be utilized in various applications.

Study of Biological Properties

The biological properties of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” are also being researched. This can provide valuable insights into how the compound interacts with biological systems, which can be useful in fields like medicine and pharmacology.

Toxicity Studies

The toxicity levels of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” are being studied. This is crucial for assessing the safety of the compound in various applications, particularly those involving human health.

Development of Novel Room-Temperature Ionic Liquids (RTILs)

“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” has been used in the development of novel room-temperature ionic liquids (RTILs) . These RTILs have potential applications in a wide range of fields, including green chemistry, catalysis, and materials science .

Mechanism of Action

Target of Action

Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is an alkylating agent . Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing .

Mode of Action

As an alkylating agent, Boc-4-bis(2-chloroethyl)amino-L-phenylalanine forms covalent bonds with DNA, leading to DNA damage and cell death . This compound can bind to DNA in multiple ways, but the most common is the formation of a bond with the N7 position of guanine, one of the four nucleotides in DNA .

Biochemical Pathways

The compound’s interaction with DNA triggers a series of biochemical reactions. The DNA damage response (DDR) is activated, which can lead to cell cycle arrest, DNA repair, or apoptosis if the damage is too severe . Specifically, it has been suggested that this compound promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induces the G2/M phase arrest of HepG2 cells via activation of cdc2 .

Pharmacokinetics

As an alkylating agent, it is likely to be distributed throughout the body and to reach tumor cells effectively .

Result of Action

The primary result of the action of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is the induction of cell death in cancer cells . By causing DNA damage, it prevents cancer cells from dividing and growing, leading to their death .

Action Environment

The action of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s efficacy .

properties

IUPAC Name

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N2O4/c1-18(2,3)26-17(25)21-15(16(23)24)12-13-4-6-14(7-5-13)22(10-8-19)11-9-20/h4-7,15H,8-12H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUVSBBFFSLTHN-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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